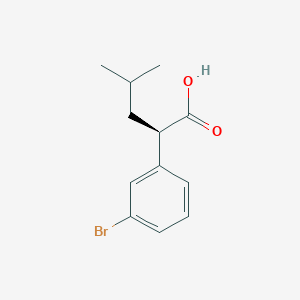
4-Amino-2-(propylamino)pyrimidine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-2-(propylamino)pyrimidine-5-carboxylic acid is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, antiviral, and antifungal activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-(propylamino)pyrimidine-5-carboxylic acid typically involves the reaction of amidines with saturated ketones under copper-catalyzed conditions. One common method includes the use of 4-HO-TEMPO-mediated [3 + 3] annulation . Another approach involves the coupling of carboxylic acid-nitrile with specific intermediates, followed by decarboxylation and reduction steps .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Amino-2-(propylamino)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or hydrogenation with palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, palladium on carbon.
Substitution: Various nucleophiles, such as alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4-Amino-2-(propylamino)pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and antiviral agent.
Industry: It is used in the development of new materials and as a building block for various chemical products.
Wirkmechanismus
The mechanism of action of 4-Amino-2-(propylamino)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced production of prostaglandin E2 (PGE2), a key mediator of inflammation . This inhibition can result in anti-inflammatory effects, making it a potential candidate for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
- **4-Amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid
- **2-[3-(1-methyl-piperidin-4-yl)-propylamino]-pyrimidine-5-carboxylic acid
Comparison: While these compounds share a similar pyrimidine core, 4-Amino-2-(propylamino)pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its pharmacological properties and reactivity. For example, the presence of the propylamino group may enhance its ability to interact with certain biological targets, making it more effective in specific applications.
Eigenschaften
CAS-Nummer |
876516-52-8 |
|---|---|
Molekularformel |
C8H12N4O2 |
Molekulargewicht |
196.21 g/mol |
IUPAC-Name |
4-amino-2-(propylamino)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C8H12N4O2/c1-2-3-10-8-11-4-5(7(13)14)6(9)12-8/h4H,2-3H2,1H3,(H,13,14)(H3,9,10,11,12) |
InChI-Schlüssel |
PYXQZZMXKMRDGE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC1=NC=C(C(=N1)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



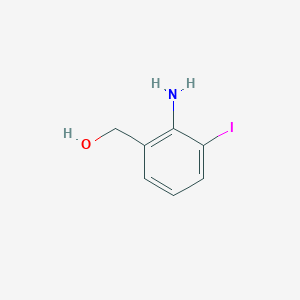
![6-Aminoimidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B13102523.png)
![4,6-Dichloropyrrolo[1,2-B]pyridazine-3-carboxylic acid](/img/structure/B13102534.png)
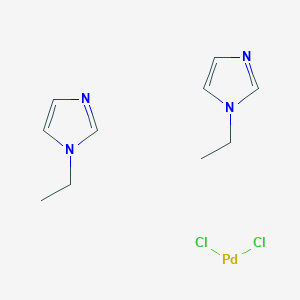
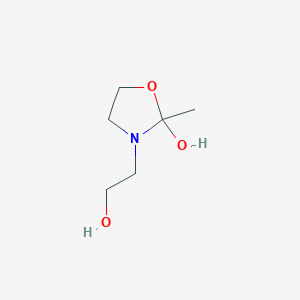
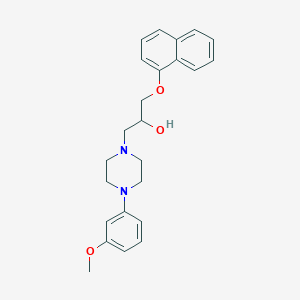

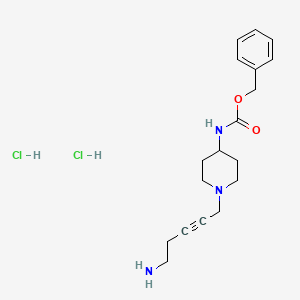
![3-Amino-2-(2-chlorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B13102559.png)
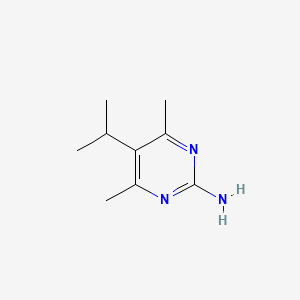
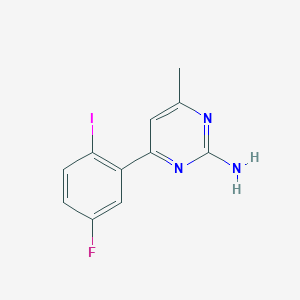
![tert-butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine-1-carboxylate](/img/structure/B13102590.png)
